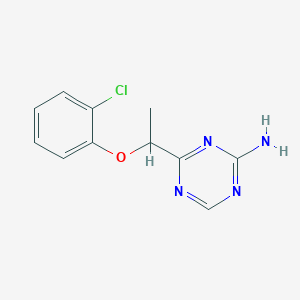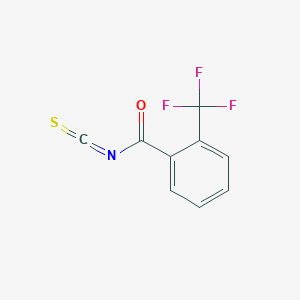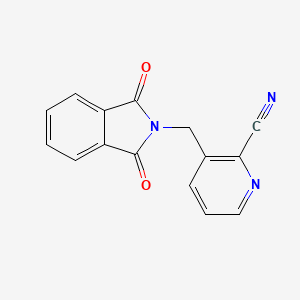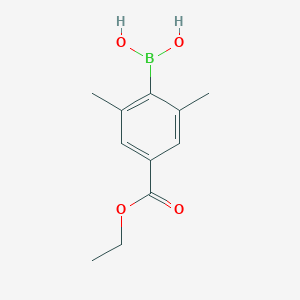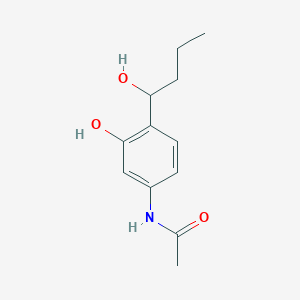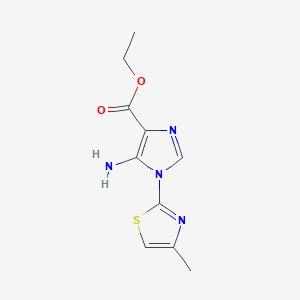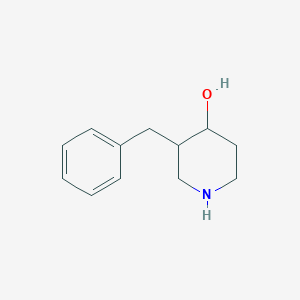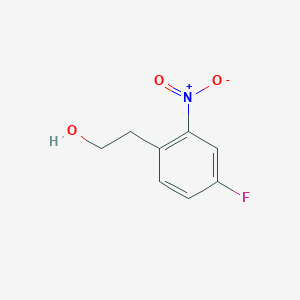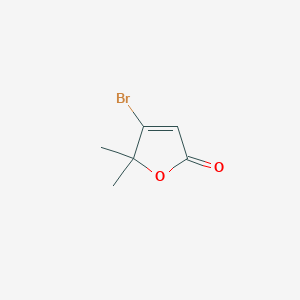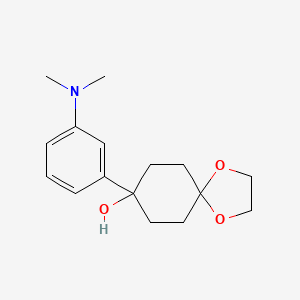
MFCD32186441
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD32186441” is a chemical entity with unique properties and applications It is known for its specific molecular structure, which contributes to its distinct chemical behavior and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32186441” involves a series of chemical reactions that require precise conditions. One common method includes the use of specific catalysts and reagents to facilitate the formation of the desired molecular structure. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in achieving high yield and purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized synthetic routes. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial process also incorporates purification steps, such as crystallization or chromatography, to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD32186441” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by gaining electrons or hydrogen atoms, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
“MFCD32186441” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, aiding in the development of new chemical reactions and compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential as a therapeutic agent, investigating its efficacy and safety in treating various diseases.
Industry: “this compound” is utilized in the production of specialty chemicals, materials, and pharmaceuticals, contributing to advancements in technology and manufacturing.
Wirkmechanismus
The mechanism by which “MFCD32186441” exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The precise mechanism depends on the context of its application, whether in a chemical reaction or a biological system.
Vergleich Mit ähnlichen Verbindungen
Compound A: Shares a similar molecular structure but differs in its reactivity and applications.
Compound B: Exhibits comparable chemical behavior but has distinct biological properties.
Compound C: Similar in industrial applications but varies in its synthetic routes and production methods.
Uniqueness: “MFCD32186441” stands out due to its specific combination of properties, making it valuable in diverse fields
Eigenschaften
Molekularformel |
C16H23NO3 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
8-[3-(dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C16H23NO3/c1-17(2)14-5-3-4-13(12-14)15(18)6-8-16(9-7-15)19-10-11-20-16/h3-5,12,18H,6-11H2,1-2H3 |
InChI-Schlüssel |
HUKYUXAARSXJFT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)C2(CCC3(CC2)OCCO3)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
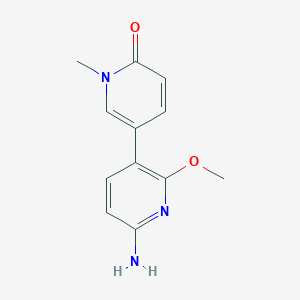
![Tetrahydropyrrolo[2,1-c][1,4]oxazin-4-one](/img/structure/B8303402.png)
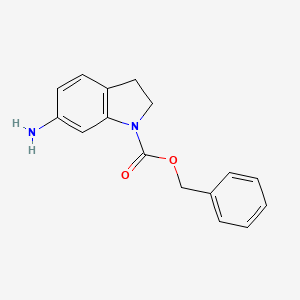
![N-[2-(3,4-Dimethoxyphenyl)ethyl]homopiperazine](/img/structure/B8303410.png)

